molecular formula C10H14N2O3S B13731337 4-propan-2-ylsulfonylbenzohydrazide CAS No. 20884-83-7

4-propan-2-ylsulfonylbenzohydrazide

Cat. No.: B13731337
CAS No.: 20884-83-7
M. Wt: 242.30 g/mol
InChI Key: HRJYHANFBRZZNE-UHFFFAOYSA-N
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Description

4-Propan-2-ylsulfonylbenzohydrazide is a chemical compound with the molecular formula C10H14N2O3S and a molecular weight of 242.295 g/mol It is known for its unique structure, which includes a benzohydrazide moiety substituted with a propan-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-propan-2-ylsulfonylbenzohydrazide typically involves the reaction of 4-sulfonylbenzoic acid with isopropylamine, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Propan-2-ylsulfonylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a wide range of benzohydrazide derivatives .

Scientific Research Applications

4-Propan-2-ylsulfonylbenzohydrazide has a broad spectrum of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antibacterial, antiviral, and anticancer properties

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-propan-2-ylsulfonylbenzohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key cellular processes.

Comparison with Similar Compounds

  • 4-Methylsulfonylbenzohydrazide
  • 4-Ethylsulfonylbenzohydrazide
  • 4-Butylsulfonylbenzohydrazide

Comparison: 4-Propan-2-ylsulfonylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the propan-2-yl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for specific research and industrial purposes .

Properties

IUPAC Name

4-propan-2-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7(2)16(14,15)9-5-3-8(4-6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJYHANFBRZZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175008
Record name Benzoic acid, p-(isopropylsulfonyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20884-83-7
Record name Benzoic acid, p-(isopropylsulfonyl)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020884837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-(isopropylsulfonyl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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